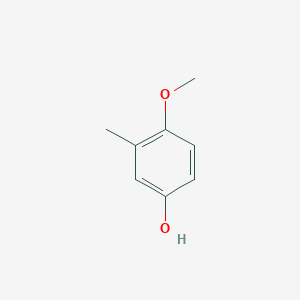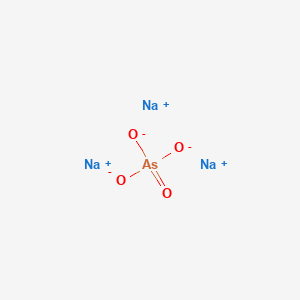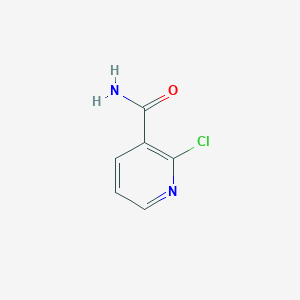
2-クロロニコチンアミド
概要
説明
2-Chloronicotinamide is a chemical compound with the molecular formula C6H5ClN2O. It is a derivative of nicotinamide, where a chlorine atom is substituted at the second position of the pyridine ring. This compound appears as a beige crystalline powder and is primarily used in organic synthesis .
科学的研究の応用
生化学分析
Biochemical Properties
2-Chloronicotinamide plays a significant role in biochemical reactions. It is a substrate for the enzyme amidase, which catalyzes its hydrolysis to produce 2-chloronicotinic acid . This reaction involves the interaction of 2-chloronicotinamide with amidase, a protein that facilitates the breakdown of amide bonds .
Cellular Effects
The cellular effects of 2-Chloronicotinamide are primarily observed through its conversion to 2-chloronicotinic acid. This conversion influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Chloronicotinamide involves its interaction with the enzyme amidase. The amidase enzyme, specifically from Pantoea sp., has been engineered to improve its catalytic properties for the hydrolysis of 2-Chloronicotinamide . The enzyme’s activity and catalytic efficiency were significantly improved through specific mutations .
Metabolic Pathways
2-Chloronicotinamide is involved in the metabolic pathway that produces 2-chloronicotinic acid. This pathway involves the enzyme amidase, which catalyzes the hydrolysis of 2-Chloronicotinamide .
準備方法
Synthetic Routes and Reaction Conditions: 2-Chloronicotinamide can be synthesized from 2-chloro-3-pyridinecarbonitrile. The process involves two main stages:
Stage 1: 2-chloro-3-pyridinecarbonitrile is reacted with concentrated sulfuric acid at 90°C for 2 hours.
Stage 2: The reaction mixture is then treated with ammonium hydroxide for 1 hour while cooling with ice.
Industrial Production Methods: The industrial production of 2-Chloronicotinamide follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
化学反応の分析
Types of Reactions: 2-Chloronicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted nicotinamide derivatives can be formed.
Oxidation Products: Oxidized forms of nicotinamide derivatives.
Reduction Products: Reduced forms of nicotinamide derivatives.
作用機序
The mechanism of action of 2-Chloronicotinamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets bacterial cell walls and enzymes, disrupting their function and leading to antibacterial effects.
Pathways Involved: It interferes with the metabolic pathways of bacteria, inhibiting their growth and biofilm formation.
類似化合物との比較
2-Chloronicotinamide can be compared with other nicotinamide derivatives:
Similar Compounds:
Uniqueness: 2-Chloronicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
特性
IUPAC Name |
2-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZAHPFFZWEUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145983 | |
| Record name | 2-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10366-35-5 | |
| Record name | 2-Chloronicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10366-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloronicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloronicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2-chloronicotinamide in agriculture?
A1: 2-Chloronicotinamide serves as a key precursor in synthesizing novel herbicides. Studies have shown that derivatives of 2-chloronicotinamide, specifically N-(arylmethoxy)-2-chloronicotinamides, exhibit promising herbicidal activity against certain weeds like bentgrass (Agrostis stolonifera) and duckweed (Lemna paucicostata) []. These findings suggest potential applications for 2-chloronicotinamide derivatives in controlling unwanted plant growth.
Q2: How does the structure of 2-chloronicotinamide impact its biological activity?
A2: The chlorine substituent at the 2-position of the pyridine ring in 2-chloronicotinamide significantly influences its biological activity. Research has shown that this chlorine substitution can hinder the activity of certain enzymes, such as the amidase from Pantoea sp. (Pa-Ami) []. This effect is attributed to the steric and electronic properties of the chlorine atom.
Q3: Can 2-chloronicotinamide be used to produce valuable chemical intermediates?
A3: Yes, 2-chloronicotinamide can be enzymatically hydrolyzed to produce 2-chloronicotinic acid, a crucial building block for pharmaceuticals and pesticides []. This biocatalytic approach offers a greener and more sustainable alternative to traditional chemical synthesis methods, which often involve harsh conditions and generate unwanted byproducts.
Q4: What are the challenges in using enzymes to convert 2-chloronicotinamide to 2-chloronicotinic acid?
A4: The chlorine substituent in 2-chloronicotinamide poses a challenge for enzymatic hydrolysis due to its steric and electronic effects []. This often results in low enzyme activity and catalytic efficiency. To overcome this, researchers have used structure-guided mutagenesis to engineer amidases with improved activity towards 2-chloronicotinamide [, ].
Q5: How does the solubility of 2-chloronicotinamide vary in different solvents?
A5: Research has explored the solubility behavior of 2-chloronicotinamide in various solvents []. This information is crucial for optimizing reaction conditions, especially in large-scale synthesis and industrial applications where solubility directly impacts yield and efficiency.
Q6: How does the crystal structure of 2-chloronicotinamide and its derivatives vary?
A6: The crystal structures of 2-chloronicotinamide and its derivatives can vary significantly depending on the substituents on the aryl ring []. These structural differences can impact their physical properties, such as solubility and melting point, and may also influence their biological activity.
Q7: What is the role of 2-chloronicotinamide in understanding the phenotypic changes in Bordetella pertussis?
A7: While 2-chloronicotinamide itself hasn't been directly studied, its close analog, 6-chloronicotinic acid, has been shown to induce phenotypic changes in Bordetella pertussis, the bacterium responsible for whooping cough []. This suggests a potential area of future research to explore the impact of 2-chloronicotinamide on this bacterium.
Q8: How does the synthesis route for Mirtazapine utilize 2-chloronicotinamide?
A8: 2-Chloronicotinamide serves as a key intermediate in a novel synthesis route for Mirtazapine, an antidepressant medication []. This new method aims to be more efficient and cost-effective compared to existing approaches.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
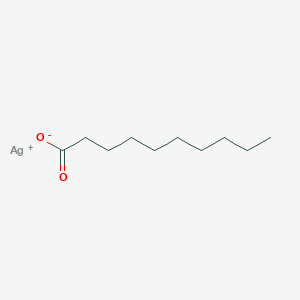
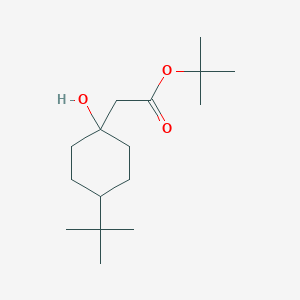

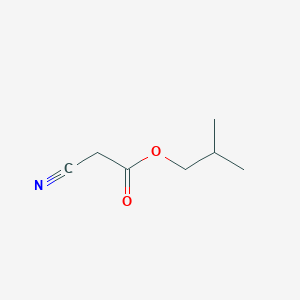
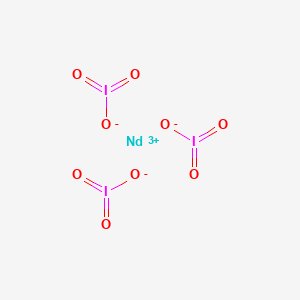
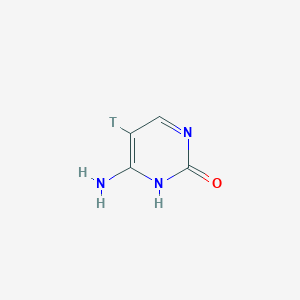
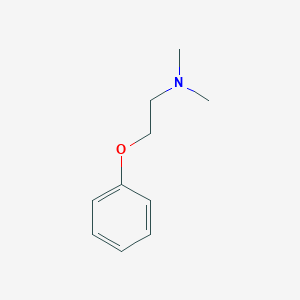
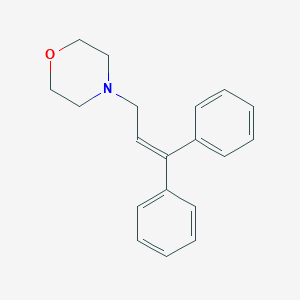

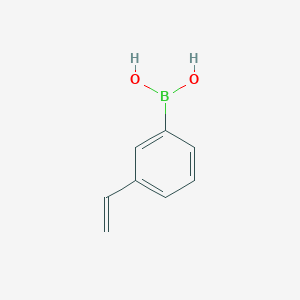
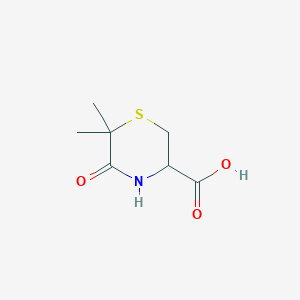
![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)
